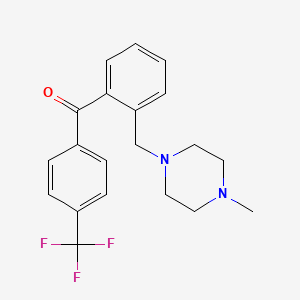

2-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone

描述

Chemical Identity and Nomenclature

2-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone is a synthetic benzophenone derivative characterized by distinct functional groups. Its systematic IUPAC name is [2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[4-(trifluoromethyl)phenyl]methanone , reflecting its substitution pattern. Common synonyms include 4'-trifluoromethyl-2-(4-methylpiperazinomethyl)benzophenone and 2-(N-methylpiperazinylmethyl)-4'-(trifluoromethyl)benzophenone . The compound’s CAS registry number is 898762-15-7 .

Key Identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C$${20}$$H$${21}$$F$$3$$N$$2$$O |

| Molecular Weight | 362.39 g/mol |

| SMILES | CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F |

| InChI Key | VVPDYJONODNUES-UHFFFAOYSA-N |

Historical Development and Scientific Context

The compound emerged from medicinal chemistry efforts to optimize benzophenone scaffolds for biological activity. Benzophenones have been studied since the mid-20th century for their photochemical properties and pharmacological potential. The introduction of trifluoromethyl and piperazine groups reflects trends in drug design to enhance metabolic stability and target affinity.

Early synthetic routes for related piperazine-containing benzophenones involved Friedel-Crafts acylation and Mannich reactions. Modern protocols, such as those described in patents, utilize nucleophilic substitution or coupling reactions to install the 4-methylpiperazinomethyl group. Its development aligns with broader interest in fluorinated compounds for CNS and anticancer applications.

Molecular Structure and Classification

The molecule consists of a benzophenone core (two benzene rings linked by a ketone) with two substituents:

- 4-Methylpiperazinomethyl group at the 2-position of one benzene ring.

- Trifluoromethyl group at the 4'-position of the second benzene ring.

Structural Features:

- Benzophenone backbone : Provides rigidity and facilitates π-π interactions with biological targets.

- Piperazine moiety : Enhances solubility and enables hydrogen bonding via its tertiary amine.

- Trifluoromethyl group : Increases lipophilicity and electron-withdrawing effects, improving membrane permeability.

The compound is classified as:

- Aromatic ketone (benzophenone derivative).

- Fluorinated organic compound .

- Piperazine-containing amine .

Position in Benzophenone Derivatives Chemistry

This derivative occupies a niche within benzophenone chemistry due to its dual functionalization. Compared to simpler benzophenones (e.g., 4-hydroxybenzophenone ), its structure enables unique interactions with enzymes and receptors. Key distinctions include:

The trifluoromethyl group’s electronegativity and steric effects make this compound distinct from non-fluorinated analogs, while the piperazine ring enables reversible binding to biological targets. These attributes position it as a candidate for further study in drug discovery and materials science.

属性

IUPAC Name |

[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O/c1-24-10-12-25(13-11-24)14-16-4-2-3-5-18(16)19(26)15-6-8-17(9-7-15)20(21,22)23/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPDYJONODNUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643889 | |

| Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-15-7 | |

| Record name | Methanone, [2-[(4-methyl-1-piperazinyl)methyl]phenyl][4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone typically involves the reaction of 4-(4-Methylpiperazinomethyl)benzoic acid with trifluoromethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

化学反应分析

Types of Reactions

2-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

科学研究应用

Chemistry

In the field of organic chemistry, 2-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone serves as an intermediate in the synthesis of more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, including:

- Oxidation : Leading to the formation of carboxylic acid derivatives.

- Reduction : Resulting in alcohol derivatives.

- Substitution Reactions : Producing various substituted benzophenone derivatives depending on the nucleophile used.

Biology

The compound is under investigation for its potential biological activities:

- Antimicrobial Properties : Studies suggest that derivatives of benzophenones exhibit antimicrobial effects, making this compound a candidate for further exploration in developing new antimicrobial agents.

- Anticancer Activity : Its structural similarity to known anticancer drugs suggests potential efficacy against cancer cells. Research is ongoing to evaluate its cytotoxic effects on various cancer cell lines .

Medicine

This compound is being studied for its pharmaceutical applications:

- Pharmaceutical Intermediates : It is a key intermediate in the synthesis of Imatinib mesylate, a drug used for treating certain types of cancer, particularly chronic myeloid leukemia (CML). The compound's role in synthesizing high-purity Imatinib mesylate is crucial for therapeutic applications .

- Potential Drug Development : Ongoing research aims to explore its properties as a pharmaceutical agent capable of targeting specific diseases, including metabolic disorders and cancers .

Data Tables

| Activity Type | Potential Effects |

|---|---|

| Antimicrobial | Effective against various pathogens |

| Anticancer | Cytotoxic effects on cancer cell lines |

Case Study 1: Anticancer Activity Assessment

In a recent study, researchers evaluated the anticancer properties of this compound against several cancer cell lines. The findings indicated that the compound exhibited significant cytotoxicity at certain concentrations, suggesting its potential as a lead compound for developing new anticancer drugs.

Case Study 2: Synthesis of Imatinib Mesylate

A detailed synthesis process was documented where this compound was utilized as an intermediate for producing Imatinib mesylate. The process highlighted the importance of purity and yield, demonstrating that modifications to the synthesis route could enhance the efficiency and reduce impurities, which is critical for pharmaceutical applications .

作用机制

The mechanism of action of 2-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .

相似化合物的比较

Substituent Variations: Trifluoromethyl vs. Difluoro Groups

A closely related compound, 2,4-Difluoro-2'-(4-methylpiperazinomethyl)benzophenone (CAS: 898762-45-3), replaces the -CF₃ group with two fluorine atoms at the 2,4-positions. Key differences include:

Heterocyclic Ring Modifications: Piperazine vs. Azetidine or Pyrrolidine

highlights analogs where the piperazine ring is replaced with azetidine (4-membered) or pyrrolidine (5-membered) rings. For example:

- 2-Azetidinomethyl-4'-trifluoromethylbenzophenone (Molecular formula: C₁₈H₁₆F₃NO): Ring Size: Azetidine’s smaller ring reduces steric bulk but decreases basicity (pKa) compared to piperazine. Conformational Flexibility: Restricted rotation may limit binding to target receptors .

Aromatic Core Modifications: Benzophenone vs. Thiophene or Pyrimidine

- Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl) Methanone (Compound 21, ): Replaces benzophenone with a thiophene ring, altering electronic properties (e.g., enhanced π-π stacking) and solubility .

- Pyrimidinone Derivatives (): Substitutions at the 5/6-positions of pyrimidinone cores show varied bioactivity, suggesting that the benzophenone scaffold’s planarity may influence target selectivity .

Structural and Functional Data Table

*Estimated based on structural similarity to analogs.

Key Research Findings and Implications

- Piperazine vs. Smaller Rings : Piperazine’s 6-membered ring provides optimal balance between flexibility and hydrogen-bonding capacity, critical for receptor binding in drug design .

- Trifluoromethyl’s Role : The -CF₃ group’s electron-withdrawing nature and metabolic stability make it superior to halogens like fluorine in enhancing compound half-life .

- Benzophenone Core: The planar benzophenone structure facilitates interactions with aromatic residues in enzymes, though thiophene or pyrimidine replacements may improve solubility .

生物活性

2-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone, also known by its CAS number 898762-15-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Weight : 362.4 g/mol

- InChI Key : VVPDYJONODNUES-UHFFFAOYSA-

- Chemical Structure : The compound features a benzophenone core with a trifluoromethyl group and a piperazine moiety, which is significant for its biological interactions.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

- Anxiolytic Effects :

- Antimicrobial Activity :

- Cytotoxicity :

The biological activity of this compound may be attributed to several mechanisms:

- Receptor Interaction : The piperazine ring is known to interact with various neurotransmitter receptors, potentially influencing anxiety and mood regulation.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in cellular signaling pathways, which may contribute to their anticancer effects.

Case Studies and Research Findings

A review of the literature reveals limited direct studies on this compound itself; however, analogs and structurally related compounds provide insights into its potential biological activities.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 2-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or amide coupling. For example, piperazine derivatives can be functionalized via reductive amination or alkylation (e.g., attaching the methylpiperazine group to a benzophenone backbone). Purification is achieved using column chromatography (n-hexane/EtOAC gradients) or recrystallization. Characterization requires 1H-/13C-NMR for structural confirmation, HPLC for purity (>95%), and elemental analysis to validate stoichiometry. Parallel procedures are detailed in benzoylpiperidine derivative syntheses .

Q. How can researchers determine the key physicochemical properties of this compound (e.g., solubility, logP, thermal stability)?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in buffers (pH 1–12) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy or LC-MS quantification.

- logP : Use reverse-phase HPLC with reference standards or computational tools (e.g., ChemAxon, ACD/Labs).

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify melting points and thermogravimetric analysis (TGA) for decomposition thresholds.

- Reference benzophenone analogs (e.g., 2-hydroxy-4-methoxybenzophenone) for methodological consistency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodological Answer :

- Structural Modifications : Systematically alter the methylpiperazine moiety (e.g., substitute with other amines) or the trifluoromethyl group (e.g., replace with halogens or methyl groups).

- Activity Assays : Test modified analogs in target-specific assays (e.g., receptor binding, enzyme inhibition). For example, trifluoromethyl-containing compounds are often screened for CNS activity due to enhanced blood-brain barrier penetration .

- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., steric bulk, electronic effects) with activity.

Q. What experimental approaches are suitable for analyzing the compound’s stability under varying conditions (e.g., light, pH)?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stressors:

- Light : Use ICH Q1B guidelines (UV/visible light exposure).

- pH : Incubate in acidic (0.1M HCl) and alkaline (0.1M NaOH) solutions.

- Analytical Monitoring : Track degradation via HPLC-PDA or LC-MS to identify breakdown products. Environmental fate studies of similar compounds emphasize abiotic transformation pathways .

Q. How can contradictions in literature data regarding this compound’s reactivity or efficacy be resolved?

- Methodological Answer :

- Comparative Replication : Reproduce conflicting studies under standardized conditions (e.g., solvent purity, temperature control).

- Meta-Analysis : Aggregate published data to identify trends or outliers. Critical evaluation of prior work, as outlined in , highlights the need to address methodological variability (e.g., reagent sources, assay protocols) .

Q. What mechanistic studies can elucidate interactions between this compound and biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Biophysical Techniques : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses.

- Mutagenesis Studies : Modify target residues to validate interaction sites. Medicinal chemistry frameworks, as applied to trifluoromethyl benzamide derivatives, provide precedents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。